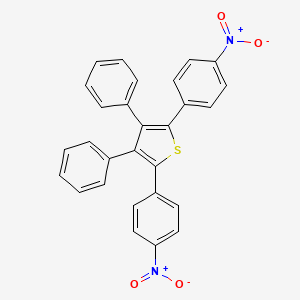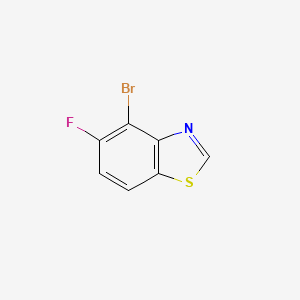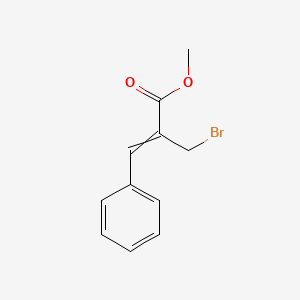
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with ethoxy and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation reaction, where the halopyrimidine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yield and purity of the product while minimizing waste and reaction time .
化学反応の分析
Types of Reactions
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The ethoxy and methyl groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyrimidines.
科学的研究の応用
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyrimidine ring structure.
4-Methylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
2-Ethoxyphenylboronic Acid: Contains an ethoxy group but lacks the pyrimidine ring.
Uniqueness
(2-Ethoxy-4-methylpyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring with ethoxy and methyl substituents, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .
特性
分子式 |
C7H11BN2O3 |
|---|---|
分子量 |
181.99 g/mol |
IUPAC名 |
(2-ethoxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-3-13-7-9-4-6(8(11)12)5(2)10-7/h4,11-12H,3H2,1-2H3 |
InChIキー |
KDOATRNGTLAUKL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)
![Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)

![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)

